2,3-Dimethyl-2,3-diphenylbutane

Catalog No.
S773659
CAS No.
1889-67-4
M.F
C18H22
M. Wt
238.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2,3-diphenylbutane

CAS Number

1889-67-4

Product Name

2,3-Dimethyl-2,3-diphenylbutane

IUPAC Name

(2,3-dimethyl-3-phenylbutan-2-yl)benzene

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C18H22/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

HGTUJZTUQFXBIH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2

The exact mass of the compound 2,3-Dimethyl-2,3-diphenylbutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Substituting 2,3-dimethyl-2,3-diphenylbutane with more common radical initiators like dicumyl peroxide (DCP) or other peroxides is often unfeasible for high-temperature processing. Standard peroxides can decompose prematurely at the processing temperatures required for certain engineering plastics, whereas dicumene remains stable, initiating reactions in a more controlled manner. In flame retardant applications, it serves as a non-toxic, smoke-suppressing alternative to heavy metal-based synergists like antimony trioxide (Sb2O3), allowing for reduced overall flame retardant loading and better preservation of the polymer's mechanical properties. Its clean, non-peroxide nature also avoids the generation of volatile byproducts associated with some peroxide initiators, which is critical for purity and performance in the final polymer.

Superior Thermal Stability for High-Temperature Polymer Processing

2,3-Dimethyl-2,3-diphenylbutane exhibits significantly higher thermal stability compared to common peroxide initiators like dicumyl peroxide (DCP). For instance, at 230°C, its half-life is approximately 30 minutes, enabling its use in processing engineering plastics at temperatures where DCP would decompose too rapidly. The thermolysis of this compound is effectively used to initiate radical-mediated reactions at temperatures ranging from 220°C to 310°C. In contrast, DCP has a much lower decomposition temperature and a half-life of about 5 hours at only 120°C.

Evidence DimensionThermal Stability (Half-life at a given temperature)
Target Compound Data~30 minutes at 230°C
Comparator Or BaselineDicumyl Peroxide (DCP): ~5 hours at 120°C
Quantified DifferenceSignificantly higher decomposition temperature, enabling processing at temperatures >100°C higher than DCP.
ConditionsThermal decomposition for radical initiation.

This allows for controlled initiation in high-temperature polymer processing where standard peroxides would fail, preventing premature crosslinking and ensuring processability.

Effective Replacement for Antimony Trioxide Synergist in Flame Retardant Systems

2,3-Dimethyl-2,3-diphenylbutane is widely used as an environmentally friendly flame retardant synergist, serving as a direct replacement for antimony trioxide (Sb2O3) in halogenated systems for polymers like polypropylene and polystyrene. Its use allows for a reduction in the total amount of halogenated flame retardant required by 15-30% while achieving the same or better flame retardancy and preserving the material's mechanical properties. Unlike Sb2O3, it is non-toxic, halogen-free, and helps suppress smoke generation.

Evidence DimensionSynergistic Effect & Formulation Impact
Target Compound DataReduces required primary flame retardant loading by 15-30%; non-toxic and smoke-suppressing.
Comparator Or BaselineAntimony Trioxide (Sb2O3): A heavy metal-based synergist with toxicity concerns.
Quantified Difference15-30% reduction in primary flame retardant usage.
ConditionsFlame retardant formulations for polyolefins (e.g., PP, PS, EPS).

This provides a safer, more environmentally compliant, and often more cost-effective solution for achieving flame retardancy in polymers, meeting regulations like RoHS and REACH.

Clean Radical Generation without Volatile Byproducts

The thermal decomposition of 2,3-dimethyl-2,3-diphenylbutane generates two stable cumyl radicals via homolysis of the central C-C bond. This decomposition is clean and does not produce oxygen or other volatile byproducts that are characteristic of peroxide initiators. In contrast, the decomposition of dicumyl peroxide (DCP) yields multiple byproducts, including acetophenone and dimethylphenylcarbinol, which can be undesirable in the final polymer product.

Evidence DimensionDecomposition Byproducts
Target Compound DataGenerates two cumyl radicals; no volatile byproducts mentioned.
Comparator Or BaselineDicumyl Peroxide (DCP): Decomposes into acetophenone, dimethylphenylcarbinol, and other minor products.
Quantified DifferenceQualitative difference in decomposition pathway and byproducts.
ConditionsThermal decomposition in an inert polymer matrix or solvent.

This ensures higher purity in the final modified polymer, avoiding potential issues with odor, discoloration, or altered material properties caused by initiator byproducts.

High-Temperature Crosslinking and Grafting of Engineering Plastics

This compound is the right choice for modifying polymers that require high processing temperatures, such as certain polyolefins and engineering plastics. Its high thermal stability ensures that radical generation for crosslinking or grafting reactions begins only at the desired elevated processing temperature (220-310°C), preventing premature reaction and maintaining melt flow during extrusion.

Formulating Environmentally Compliant Flame-Retardant Polyolefins

For manufacturers of polypropylene (PP) and polystyrene (PS, EPS) products needing to meet stringent fire safety and environmental regulations (e.g., RoHS, REACH). Using this compound as a synergist allows for the partial or complete replacement of antimony trioxide, reducing heavy metal content and lowering the required concentration of brominated flame retardants.

Improving Processability of Thermoplastics without Unwanted Byproducts

In applications where the purity of the final polymer is critical, such as in medical devices or food contact materials, this initiator is preferred. Its clean decomposition into cumyl radicals, without the formation of volatile byproducts like acetophenone, ensures that the modified polymer is not contaminated with residual initiator fragments.

Physical Description

Pellets or Large Crystals

XLogP3

5.9

Exact Mass

238.172150702 Da

Monoisotopic Mass

238.172150702 Da

Heavy Atom Count

18

UNII

P9AUQ66PZS

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 66 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 13 of 79 companies with hazard statement code(s):;
H317 (84.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1889-67-4

Wikipedia

2,3-Dimethyl-2,3-diphenylbutane

Biological Half Life

7.41 Days

General Manufacturing Information

Plastics Material and Resin Manufacturing
Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: ACTIVE

Dates

Last modified: 08-15-2023

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